molecular formula C11H13N3 B1332680 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine CAS No. 3654-22-6

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B1332680
CAS No.: 3654-22-6
M. Wt: 187.24 g/mol
InChI Key: PBVCIAKCHUXQTA-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C11H13N3. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a phenyl group attached to the fourth carbon atom.

Scientific Research Applications

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Pyrazole derivatives, such as 5-amino-pyrazoles, have been recognized as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds , which are common motifs in a wide range of synthesized drugs .

Mode of Action

It’s worth noting that pyrazole derivatives have been used in various reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the formation of biologically active compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Biochemical Pathways

It’s known that nitrogen-containing aromatic heterocycles, such as pyrazoles, are common motifs in a wide range of synthesized drugs . These drugs can interact with various biochemical pathways, depending on their specific structures and functional groups.

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

It’s worth noting that pyrazole derivatives have been associated with diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a certain pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Action Environment

It’s known that the compound is a solid at room temperature , which could influence its stability under different environmental conditions

Biochemical Analysis

Biochemical Properties

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit binding interactions with enzymes involved in metabolic pathways, potentially influencing their activity . For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of key signaling molecules, leading to changes in cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes . These effects can result in alterations in cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions can result in a cascade of biochemical events, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its activity and effectiveness. Additionally, the degradation of this compound over time can lead to the formation of metabolites with different biological activities . Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, potentially leading to changes in cell behavior and physiology.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities. The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and biological effects . Additionally, this compound may impact metabolic flux and metabolite levels, potentially altering cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cells, this compound can localize to specific cellular compartments or organelles, influencing its activity and function . The accumulation and localization of this compound can affect its interactions with biomolecules and its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound can determine its specific biological effects and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the methylation of pyrazole at the 3 and 5 positions. This can be achieved by reacting pyrazole with methylating agents such as iodomethane or bromomethane. The resulting 3-methylpyrazole is then further reacted with ammonia to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The phenyl group and the amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-phenyl-1H-pyrazol-5-ol: Similar structure but with a hydroxyl group instead of an amine group.

    1,3-dimethyl-4-phenyl-1H-pyrazol-5-carboxylic acid: Contains a carboxyl group at the 5-position.

    1,3-dimethyl-4-phenyl-1H-pyrazol-5-thiol: Features a thiol group at the 5-position.

Uniqueness

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,5-dimethyl-4-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVCIAKCHUXQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363624
Record name 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3654-22-6
Record name 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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